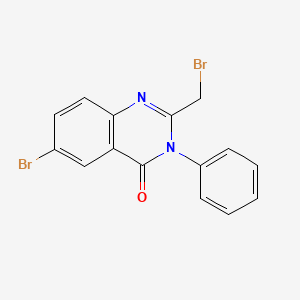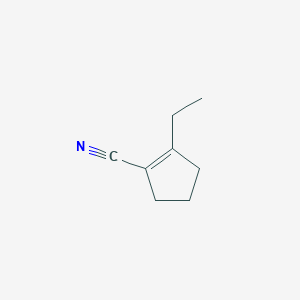
2-Ethylcyclopent-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcyclopent-1-ene-1-carbonitrile is an organic compound characterized by a five-membered cyclopentene ring with an ethyl group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopent-1-ene-1-carbonitrile typically involves the reaction of cyclopentene with ethyl bromide in the presence of a strong base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylcyclopent-1-ene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethylcyclopentanone or 2-ethylcyclopentanoic acid.
Reduction: Formation of 2-ethylcyclopent-1-ene-1-amine.
Substitution: Formation of various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
2-Ethylcyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylcyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ethyl group and cyclopentene ring contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-1-ene-1-carbonitrile: Lacks the ethyl group, making it less hydrophobic and potentially less reactive.
2-Methylcyclopent-1-ene-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Cyclohex-1-ene-1-carbonitrile: Larger ring size, which can influence its reactivity and interactions with other molecules.
Uniqueness
2-Ethylcyclopent-1-ene-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on a cyclopentene ring. This combination of functional groups and ring structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
87621-28-1 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
2-ethylcyclopentene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(7)6-9/h2-5H2,1H3 |
Clave InChI |
JAWWBXIAQOQVHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


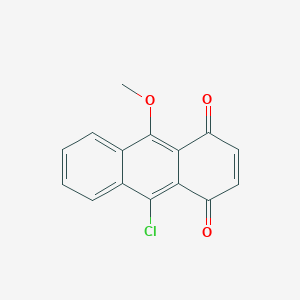
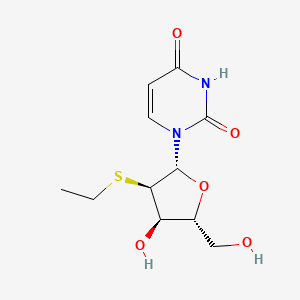
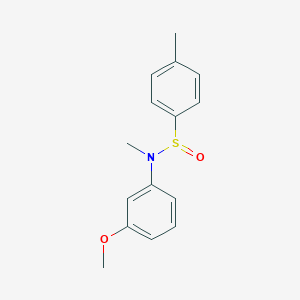

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
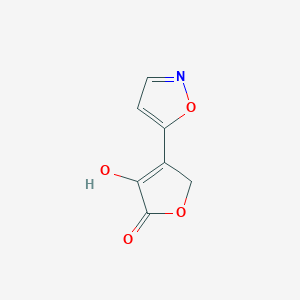
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

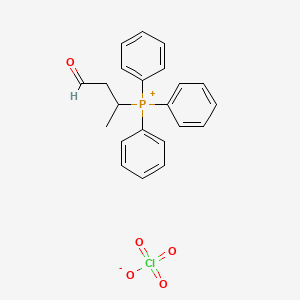
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

